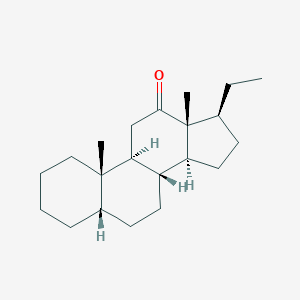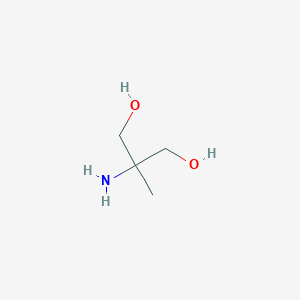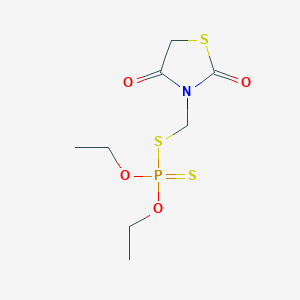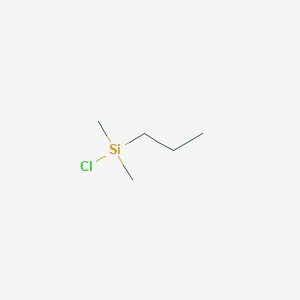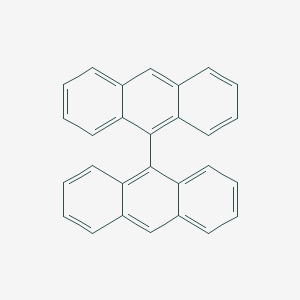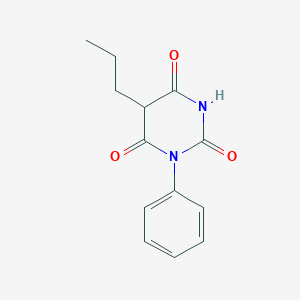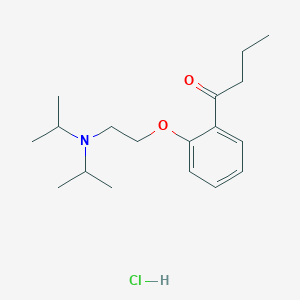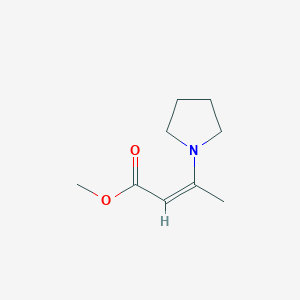
Methyl-3-(N-pyrrolidinyl)crotonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-3-(N-pyrrolidinyl)crotonate, also known as MPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPC is a crotonate derivative that has been synthesized using various methods, including the Knoevenagel condensation reaction.
作用機序
Methyl-3-(N-pyrrolidinyl)crotonate acts as a GABA receptor agonist, specifically targeting the GABAA receptor. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to the hyperpolarization of neurons, resulting in decreased neuronal activity. Methyl-3-(N-pyrrolidinyl)crotonate enhances the inhibitory effect of GABA by binding to the GABAA receptor and increasing the opening of chloride ion channels, resulting in increased chloride ion influx and hyperpolarization of neurons.
生化学的および生理学的効果
Methyl-3-(N-pyrrolidinyl)crotonate has been shown to have various biochemical and physiological effects, including sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. These effects are due to the enhancement of the inhibitory effect of GABA by Methyl-3-(N-pyrrolidinyl)crotonate. In addition, Methyl-3-(N-pyrrolidinyl)crotonate has been shown to have neuroprotective effects, particularly in the prevention of glutamate-induced neurotoxicity.
実験室実験の利点と制限
One of the main advantages of using Methyl-3-(N-pyrrolidinyl)crotonate in lab experiments is its high potency and selectivity for the GABAA receptor. This makes it a useful tool for studying the GABAergic system in the brain. However, one limitation of using Methyl-3-(N-pyrrolidinyl)crotonate is its relatively short half-life, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the use of Methyl-3-(N-pyrrolidinyl)crotonate in scientific research. One potential direction is the development of Methyl-3-(N-pyrrolidinyl)crotonate analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another direction is the investigation of the effects of Methyl-3-(N-pyrrolidinyl)crotonate on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, the potential therapeutic applications of Methyl-3-(N-pyrrolidinyl)crotonate in neurological and psychiatric disorders, such as anxiety, depression, and epilepsy, warrant further investigation.
合成法
Methyl-3-(N-pyrrolidinyl)crotonate can be synthesized using various methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of an aldehyde or a ketone with a malonic acid derivative in the presence of a base catalyst. In the case of Methyl-3-(N-pyrrolidinyl)crotonate synthesis, the reaction involves the reaction of crotonaldehyde with N-pyrrolidine malonic acid diethyl ester in the presence of piperidine as a base catalyst. The resulting product is then purified using column chromatography.
科学的研究の応用
Methyl-3-(N-pyrrolidinyl)crotonate has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, Methyl-3-(N-pyrrolidinyl)crotonate has been used as a tool to study the role of the GABAergic system in the brain. In pharmacology, Methyl-3-(N-pyrrolidinyl)crotonate has been used as a reference compound to study the pharmacokinetics and pharmacodynamics of other drugs. In toxicology, Methyl-3-(N-pyrrolidinyl)crotonate has been used to investigate the effects of environmental toxins on the nervous system.
特性
CAS番号 |
15424-17-6 |
|---|---|
製品名 |
Methyl-3-(N-pyrrolidinyl)crotonate |
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC名 |
methyl (Z)-3-pyrrolidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C9H15NO2/c1-8(7-9(11)12-2)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7- |
InChIキー |
UTIVUPFHBDCEGI-FPLPWBNLSA-N |
異性体SMILES |
C/C(=C/C(=O)OC)/N1CCCC1 |
SMILES |
CC(=CC(=O)OC)N1CCCC1 |
正規SMILES |
CC(=CC(=O)OC)N1CCCC1 |
その他のCAS番号 |
15424-17-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



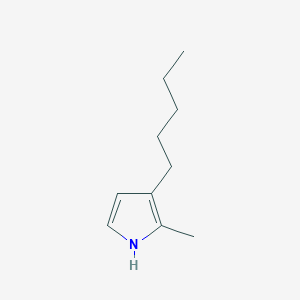
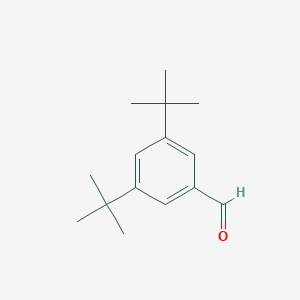

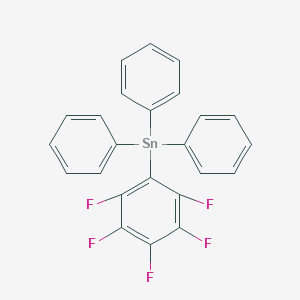

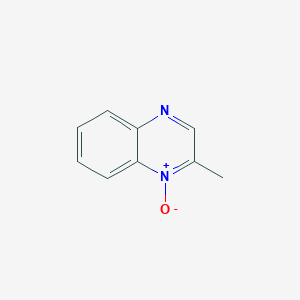
![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
